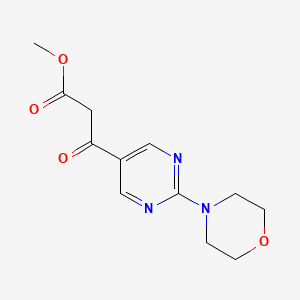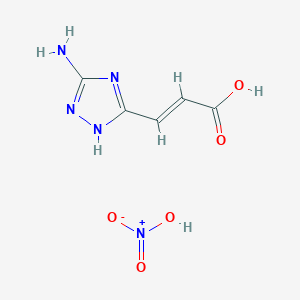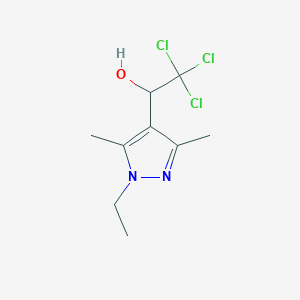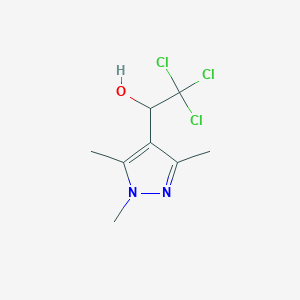![molecular formula C14H19ClN2O B1396461 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride CAS No. 1159779-76-6](/img/structure/B1396461.png)
1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride
Overview
Description
1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is a chemical compound that has gained a significant amount of attention in the scientific community due to its unique physical, chemical, and biological properties. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular weight of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is 266.76 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride and its derivatives have been utilized in microwave-assisted organic synthesis. For instance, certain derivatives have undergone condensation and cyclization reactions, leading to the formation of compounds like pyrimidine imines and thiazolidinones. These synthesized compounds have shown significant antibacterial activity, indicating their potential in medical applications and drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential in Treating Respiratory Conditions
Some piperidine derivatives, such as 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives, have been identified as low molecular weight inhibitors of tryptase. This property suggests that these compounds may be therapeutically useful in the treatment of respiratory conditions like asthma or allergic rhinitis due to their anti-inflammatory properties (Expert Opinion on Therapeutic Patents, 2002).
LDL Receptor Upregulation
A practical synthesis method for N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide has been developed. This compound acts as an upregulator of the LDL (low-density lipoprotein) receptor, indicating its potential application in managing cholesterol levels and treating related cardiovascular diseases (Ito et al., 2002).
Analgesic Properties
Derivatives of phencyclidine, like 2-hydroxy-1-(1-phenyltetralyl)piperidine, have been synthesized and shown analgesic effects. This highlights the potential of these compounds in pain management and their significance in pharmacological research (Ahmadi & Mahmoudi, 2005).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride, is an important task of modern organic chemistry . Future research may focus on improving the synthesis process, exploring new reactions, and investigating the pharmacological applications of these compounds .
properties
IUPAC Name |
(E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12;/h1-7,13H,8-11,15H2;1H/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOJZHNYGRFHJ-UHDJGPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N)C(=O)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)




![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)
![2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396387.png)
![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)
![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)